An In-depth Technical Guide to (S)-Maleoyl-DPR(Boc)-OH.DCHA: A Core Component in Bioconjugation
An In-depth Technical Guide to (S)-Maleoyl-DPR(Boc)-OH.DCHA: A Core Component in Bioconjugation
Executive Summary
(S)-Maleoyl-DPR(Boc)-OH.DCHA is a specialized amino acid derivative that serves as a critical building block in the fields of medicinal chemistry and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and mechanism of action. It further details a validated experimental protocol for its application in bioconjugation, offering field-proven insights for researchers, scientists, and drug development professionals. The unique architecture of this molecule, featuring a thiol-reactive maleimide, a diaminopropionic acid (DPR) core, an acid-labile Boc protecting group, and a DCHA salt, provides a versatile platform for creating stable and precise bioconjugates.[1][3]
Introduction: The Strategic Role of Bifunctional Linkers
In the landscape of targeted therapeutics, the linker molecule that connects a biological macromolecule (like an antibody) to a payload (like a cytotoxic drug) is of paramount importance.[4][5] The linker's properties dictate the stability, solubility, and release mechanism of the payload, directly impacting the efficacy and safety of the resulting conjugate.[6][7] (S)-Maleoyl-DPR(Boc)-OH.DCHA emerges as a sophisticated, non-cleavable linker precursor designed for high-selectivity conjugation.[2] Its structure is meticulously designed to facilitate a covalent, stable linkage to proteins while offering a functional handle for subsequent synthetic modifications.
Molecular Profile of (S)-Maleoyl-DPR(Boc)-OH.DCHA
The compound is an ionic salt composed of the (S)-Maleoyl-DPR(Boc)-OH anion and the dicyclohexylammonium (DCHA) cation. Each component serves a distinct and critical function.
Deconstruction of the Chemical Structure
-
(S)-Maleoyl Group : This functional group is the cornerstone of the molecule's reactivity. The maleimide ring is a highly efficient Michael acceptor that reacts specifically with sulfhydryl (thiol) groups, most commonly from cysteine residues in proteins.[][9] This reaction proceeds rapidly under mild pH conditions (6.5-7.5) to form a stable thioether bond, making it one of the most popular methods for site-selective protein modification.[3][10]
-
DPR (Diaminopropionic Acid) Core : The "DPR" in the name refers to a diaminopropionic acid backbone. Specifically, it is (S)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid.[11] This core provides the structural framework and spacing for the linker.
-
Boc (tert-Butoxycarbonyl) Protecting Group : The Boc group is an acid-labile protecting group that temporarily blocks one of the amino groups of the diaminopropionic acid core.[12][] This protection is crucial to prevent unwanted side reactions during the maleimide conjugation step.[14] The Boc group can be removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine, which can then be used to attach a drug payload or another molecule.[15][16]
-
DCHA (Dicyclohexylamine) Salt : Many N-protected amino acids are oils or amorphous solids that are difficult to purify and handle.[17][18] DCHA is a strong organic base that forms a stable, crystalline salt with the carboxylic acid moiety of the molecule.[19][20] This salt formation is a deliberate strategy to enhance the compound's crystallinity, which facilitates purification by recrystallization and significantly improves its handling, weighing, and storage stability.[20][21]
Physicochemical Properties
The quantitative properties of (S)-Maleoyl-DPR(Boc)-OH.DCHA are summarized in the table below, compiled from supplier technical data sheets.
| Property | Value | Source(s) |
| Synonyms | Mal-Dap(Boc)·DCHA, mDPR(boc) | [1][2] |
| CAS Number | 1491152-23-8 | [1][11] |
| Molecular Formula | C₂₄H₃₉N₃O₆ (for the free acid) | [1] |
| Molecular Weight | 465.58 g/mol (for the free acid) | [1] |
| Appearance | White to off-white crystalline powder | [1][22] |
| Melting Point | 150 - 164 °C | [1] |
| Purity | ≥99% (Chiral HPLC) | [1] |
| Solubility | Soluble in DMSO, DMF, and Methanol | [3] |
| Storage Conditions | Store at 0 - 8 °C, protected from light and moisture | [1] |
Structural Visualization
The chemical structure of the active component, the (S)-Maleoyl-DPR(Boc)-OH anion, is visualized below.
Caption: Chemical Structure of the (S)-Maleoyl-DPR(Boc)-OH Anion.
Mechanism of Action: The Maleimide-Thiol Conjugation
The primary application of (S)-Maleoyl-DPR(Boc)-OH is the covalent modification of proteins or peptides via their cysteine residues.[3] The process is a type of "click chemistry" known as a thiol-Michael addition reaction.[9]
Causality Behind the Choice:
-
High Selectivity : At a pH between 6.5 and 7.5, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, minimizing off-target modifications and leading to a more homogeneous product.[3]
-
Mild Conditions : The reaction proceeds efficiently at room temperature and in aqueous buffers, which preserves the structural integrity and biological activity of sensitive proteins like antibodies.
-
Stable Bond Formation : The reaction forms a stable thioether linkage. While this bond can undergo a slow retro-Michael reaction, especially in the presence of other thiols, it is generally considered stable for many therapeutic applications. Hydrolysis of the thiosuccinimide ring can further stabilize the linkage by preventing this reversal.[9][10]
Application Protocol: Conjugation to a Thiol-Containing Protein
This section provides a self-validating, step-by-step methodology for conjugating (S)-Maleoyl-DPR(Boc)-OH to a protein containing free thiol groups.
Pre-Requisite: Liberation of the Free Acid
Before conjugation, the active linker must be liberated from its DCHA salt. This is a critical first step as the salt form is not reactive.
Protocol: Free Acid Liberation
-
Suspension : Suspend the (S)-Maleoyl-DPR(Boc)-OH.DCHA salt in 5-10 volumes of an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Acidification : Add 10% aqueous phosphoric acid dropwise while stirring until the solid completely dissolves and two clear liquid phases are visible. The pH of the lower aqueous phase should be 2-3.[21]
-
Extraction : Separate the layers. Wash the organic phase once more with 10% phosphoric acid, followed by three washes with deionized water to remove residual acid and dicyclohexylammonium phosphate.
-
Drying and Evaporation : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, which may be an oil or a solid.
Pre-Requisite: Protein Thiol Reduction (If Necessary)
For proteins like antibodies where cysteines are present as disulfide bonds, a reduction step is necessary to generate free thiols for conjugation.
-
Reduction : Incubate the protein with a 10- to 50-fold molar excess of a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) for 1-2 hours at room temperature.
-
Purification : Immediately remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a nitrogen-purged conjugation buffer (e.g., Phosphate Buffered Saline, pH 7.2, with 1 mM EDTA).[3]
Conjugation Workflow
Caption: Experimental Workflow for Protein-Linker Conjugation.
Detailed Protocol Steps:
-
Linker Preparation : Immediately before use, dissolve the freshly prepared (S)-Maleoyl-DPR(Boc)-OH free acid in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[3] The use of an anhydrous solvent is critical as the maleimide group can hydrolyze in aqueous environments, rendering it unreactive.[9]
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the linker stock solution to the thiol-containing protein solution. Perform the addition slowly with gentle stirring to avoid protein precipitation.
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction vessel should be protected from light to prevent degradation of the reagents.
-
Quenching (Optional but Recommended) : To ensure a homogenous final product, quench any unreacted maleimide groups by adding a free thiol-containing compound (e.g., N-acetyl cysteine or cysteine) to a final concentration of 1-2 mM. Incubate for an additional 30 minutes.
-
Purification : Remove unreacted linker and quenching agent by purifying the protein-linker conjugate. Standard methods include size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis against the desired storage buffer.
-
Characterization : The resulting conjugate should be characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SEC.
Conclusion
(S)-Maleoyl-DPR(Boc)-OH.DCHA is a high-purity, stable, and versatile reagent that is expertly designed for modern bioconjugation. Its DCHA salt form ensures stability and ease of handling, while the maleimide group provides a highly selective reaction pathway for modifying cysteine residues on proteins. The integral Boc-protecting group offers a latent functional site for the subsequent attachment of payloads, making it an invaluable building block in the construction of complex biotherapeutics like ADCs. The protocols and principles outlined in this guide provide a robust framework for the successful application of this compound in research and development settings.
References
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Almac Group. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry. [Link]
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Wikipedia. (n.d.). Maleimide. [Link]
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PubMed. (2019). Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. PubMed. [Link]
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ACS Publications. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]
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SpringerLink. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. SpringerLink. [Link]
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ACS Publications. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]
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PubMed. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. PubMed. [Link]
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Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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AACR Journals. (2008). Novel peptide linkers for highly potent antibody-auristatin conjugates. AACR Journals. [Link]
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LookChem. (2024). Chemical Properties and Uses of Dicyclohexylamine. [Link]
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Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE (DCHA). [Link]
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